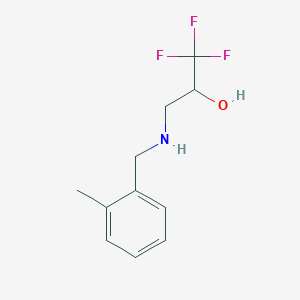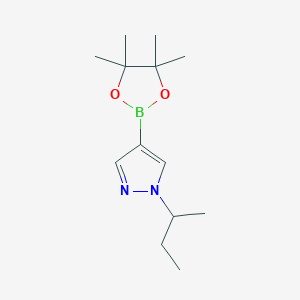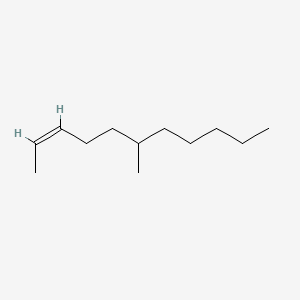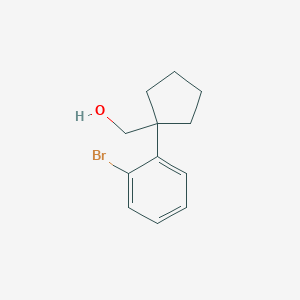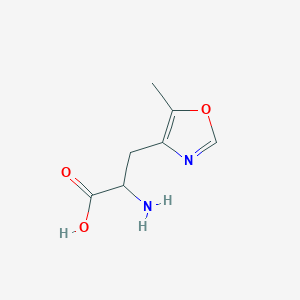![molecular formula C58H64O2S6 B13347451 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde is a complex organic compound with a unique structure that includes multiple hexyl groups and a hexathiaoctacyclo framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde typically involves multi-step organic reactions. These steps may include:
- Formation of the hexathiaoctacyclo framework through cyclization reactions.
- Introduction of hexyl groups via alkylation reactions.
- Functionalization of the phenyl groups with hexyl substituents.
- Final steps involving the introduction of aldehyde groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phenyl and hexyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a candidate for studying novel organic reactions and mechanisms.
Biology
In biological research, the compound may be explored for its potential bioactivity. Its interactions with biological molecules and systems can provide insights into new therapeutic agents.
Medicine
The compound’s structure may allow it to interact with specific biological targets, making it a potential candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.
作用机制
The mechanism by which 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde exerts its effects depends on its interactions with molecular targets. These may include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering membrane properties: Affecting the fluidity and permeability of cell membranes.
相似化合物的比较
Similar Compounds
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-diol: Similar structure but with alcohol groups instead of aldehydes.
Uniqueness
The uniqueness of 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde lies in its specific arrangement of hexyl and phenyl groups, as well as the presence of multiple sulfur atoms in the hexathiaoctacyclo framework. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C58H64O2S6 |
|---|---|
分子量 |
985.5 g/mol |
IUPAC 名称 |
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde |
InChI |
InChI=1S/C58H64O2S6/c1-5-9-13-17-21-37-23-27-39(28-24-37)57(31-19-15-11-7-3)45-49-43(33-41(35-59)61-49)63-51(45)53-47(57)55-56(65-53)48-54(66-55)52-46(50-44(64-52)34-42(36-60)62-50)58(48,32-20-16-12-8-4)40-29-25-38(26-30-40)22-18-14-10-6-2/h23-30,33-36H,5-22,31-32H2,1-4H3 |
InChI 键 |
FGLDSWVOVXMNJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(CCCCCC)C8=CC=C(C=C8)CCCCCC)C9=C(S7)C=C(S9)C=O)SC1=C3SC(=C1)C=O)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

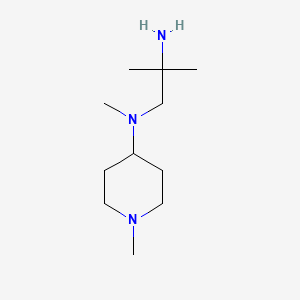
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
